molecular formula C19H22FN3O4S B10803630 N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide

N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide

Cat. No.: B10803630
M. Wt: 407.5 g/mol
InChI Key: QBAZRGWJZAVPHA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fluorophenyl group, a methoxyphenyl sulfonyl group, and a piperazine ring, making it a molecule of interest for its diverse chemical properties and potential biological activities.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-27-15-6-8-16(9-7-15)28(25,26)23-12-10-22(11-13-23)14-19(24)21-18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAZRGWJZAVPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the piperazine intermediate using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The final step includes the acylation of the sulfonylated piperazine with 2-fluorobenzoyl chloride under anhydrous conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: Used in research to understand its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide
  • N-(2-bromophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide

Uniqueness

N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom’s electronegativity can also affect the compound’s reactivity and binding interactions, making it distinct from its chloro and bromo analogs.

This compound’s unique combination of functional groups and its potential for diverse chemical reactions make it a valuable subject for ongoing research in various scientific fields.

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